[(3-Ethoxyoxolan-3-yl)methyl](methyl)amine

Physicochemical profiling Medicinal chemistry Lead optimization

The compound [(3-Ethoxyoxolan-3-yl)methyl](methyl)amine (CAS 1781081-28-4; IUPAC: 1-(3-ethoxytetrahydrofuran-3-yl)-N-methylmethanamine) is a secondary amine derivative featuring a 3-ethoxy-substituted oxolane (tetrahydrofuran) ring bearing an N-methylmethanamine side chain at the 3-position. Its molecular formula is C8H17NO2 with a molecular weight of 159.23 g/mol.

Molecular Formula C8H17NO2
Molecular Weight 159.229
CAS No. 1781081-28-4
Cat. No. B2544403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Ethoxyoxolan-3-yl)methyl](methyl)amine
CAS1781081-28-4
Molecular FormulaC8H17NO2
Molecular Weight159.229
Structural Identifiers
SMILESCCOC1(CCOC1)CNC
InChIInChI=1S/C8H17NO2/c1-3-11-8(6-9-2)4-5-10-7-8/h9H,3-7H2,1-2H3
InChIKeyMDZSHXHDKFLWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1781081-28-4 Chemical and Structural Profile: 3-Ethoxyoxolane Methylamine Building Block for Pharmaceutical Synthesis


The compound [(3-Ethoxyoxolan-3-yl)methyl](methyl)amine (CAS 1781081-28-4; IUPAC: 1-(3-ethoxytetrahydrofuran-3-yl)-N-methylmethanamine) is a secondary amine derivative featuring a 3-ethoxy-substituted oxolane (tetrahydrofuran) ring bearing an N-methylmethanamine side chain at the 3-position . Its molecular formula is C8H17NO2 with a molecular weight of 159.23 g/mol [1]. The oxolane ring is a five-membered cyclic ether, and the geminal ethoxy and N-methylaminomethyl substitution at the 3-position confers steric and electronic properties distinct from regioisomeric or differently substituted oxolane-amine building blocks. This compound is catalogued as a research chemical and synthetic intermediate with a supplier-reported purity of 95% .

Why CAS 1781081-28-4 Cannot Be Substituted by Generic Tetrahydrofuran-Methylamine Analogs Without Functional Consequence


Oxolane-based methylamine building blocks exhibit substantial variation in physicochemical and steric properties depending on substituent position and alkylation pattern. The 3-position geminal substitution of an ethoxy group and N-methylaminomethyl group in CAS 1781081-28-4 creates a sterically congested environment with distinct hydrogen-bonding capacity (three H-bond acceptors, one donor) . Replacement with the primary amine analog (3-ethoxyoxolan-3-yl)methanamine (CAS 1482910-53-1) removes the N-methyl group, reducing molecular weight by 14 Da, altering basicity, and eliminating the secondary amine reactivity profile . Substitution with oxolane-2-yl regioisomers or unsubstituted oxolane amines introduces different ring electronics and binding geometries. Even within the same molecular formula (C8H17NO2), the positional isomer [(4-methoxyoxan-4-yl)methyl](methyl)amine (CAS 1785417-55-1) differs by having a six-membered oxane ring versus the five-membered oxolane, with an axial-equatorial preference shift and different ring strain energy . Therefore, interchange among these compounds cannot be assumed without experimental revalidation of synthetic or biological outcomes.

Quantitative Comparator Analysis: [(3-Ethoxyoxolan-3-yl)methyl](methyl)amine (CAS 1781081-28-4) vs. Structural Analogs


Comparative Physicochemical Properties: CAS 1781081-28-4 vs. Primary Amine Analog (3-Ethoxyoxolan-3-yl)methanamine

The secondary amine CAS 1781081-28-4 contains an N-methyl group that increases molecular weight by 14.03 Da (159.23 vs. 145.20) relative to its primary amine analog CAS 1482910-53-1 . The N-methylation increases calculated LogP from an estimated 0.4 (CAS 1781081-28-4) to a lower predicted value for the primary amine, reducing lipophilicity and modifying permeability potential. The tertiary carbon at position 3 bearing both ethoxy and aminomethyl groups creates hindered rotation around the C3–C(methylene) bond, a feature absent in regioisomeric 2-substituted oxolane amines [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Positional Isomer Differentiation: 3-Ethoxyoxolane-3-yl Methylamine (1781081-28-4) vs. 4-Methoxyoxane-4-yl Methylamine (1785417-55-1)

Two positional isomers share the identical molecular formula C8H17NO2 and molecular weight 159.23 g/mol, yet differ fundamentally in ring size and substitution geometry. CAS 1781081-28-4 contains a five-membered oxolane (tetrahydrofuran) ring, while CAS 1785417-55-1 contains a six-membered oxane (tetrahydropyran) ring . The five-membered oxolane ring in CAS 1781081-28-4 adopts envelope or twist conformations with increased ring strain energy relative to the more flexible chair conformation of the oxane ring. The geminal substitution at position 3 in the five-membered ring imposes greater steric congestion and restricts conformational freedom compared to the analogous 4-position substitution in the six-membered ring.

Scaffold hopping Conformational analysis Ring-size SAR

Commercially Available Purity Benchmark: CAS 1781081-28-4 at 95% Specification vs. Analogous Oxolane Amine Building Blocks

CAS 1781081-28-4 is commercially supplied at 95% purity specification, with TPSA of 30.49 Ų, three hydrogen bond acceptors, one hydrogen bond donor, and four rotatable bonds . This purity level is consistent with the specifications for its primary amine analog (3-ethoxyoxolan-3-yl)methanamine (CAS 1482910-53-1, also 95%) and for N-(2-ethoxyethyl)-2-methyloxolan-3-amine (CAS 1545860-81-8, also 95%) . The consistent 95% purity across this oxolane-amine subclass reflects established synthetic accessibility and reliable commercial supply, enabling reproducible experimental outcomes without extensive in-house purification.

Procurement Quality control Synthetic reliability

Structural Motif Relevance: 3-Substituted Oxolane Methylamines as Nicotinic Receptor Ligand Scaffolds

Tetrahydrofuranylmethylamine derivatives have been evaluated as ligands for neuronal nicotinic acetylcholine receptor (nAChR) subtypes. A series of tetrahydrofuran-2-ylmethylamines bearing pyrrolidine, piperidine, or azepane substituents demonstrated Ki values in the lower micromolar range for (α4)₂(β2)₃ and α7* nAChR subtypes in rat brain membrane binding assays [1]. While CAS 1781081-28-4 itself has not been directly tested in published nAChR assays, its 3-ethoxy substitution pattern distinguishes it from the 2-ylmethylamine derivatives tested, potentially conferring altered subtype selectivity or binding kinetics.

nAChR pharmacology CNS drug discovery Neurological disorders

Physical Property Range Benchmarking: Predicted LogP 0.4014 and TPSA 30.49 for CAS 1781081-28-4

Vendor-calculated physicochemical parameters for CAS 1781081-28-4 include LogP = 0.4014 and TPSA = 30.49 Ų . These values position the compound within favorable ranges for oral bioavailability (LogP <5, TPSA <140) and potential blood-brain barrier penetration (TPSA <60–70 Ų commonly associated with CNS penetration). In comparison, structurally simpler tetrahydrofuran-2-ylmethylamines typically exhibit lower molecular weight and different LogP/TPSA profiles depending on N-substitution. The 3-ethoxy substitution contributes modest lipophilicity while maintaining a polar surface area consistent with aqueous solubility and membrane permeability.

ADME prediction Drug-likeness Blood-brain barrier permeability

Ether Substituent Comparison: 3-Ethoxy (1781081-28-4) vs. 4-Methoxy Oxane Analog (1785417-55-1) Ring Electronics

The 3-ethoxy group in CAS 1781081-28-4 is a stronger electron-donating substituent than the 4-methoxy group in the oxane isomer CAS 1785417-55-1 due to the ethoxy group's greater inductive effect (+I) and the different positioning relative to the amine . This electronic difference modulates the basicity (pKa) of the secondary amine and influences nucleophilicity in synthetic transformations. Furthermore, the ethoxy group provides a bulkier hydrophobic pocket than methoxy, which may affect steric shielding of the amine lone pair during reactions such as reductive amination or alkylation.

Electronic effects Basicity modulation Synthetic intermediate design

Procurement-Relevant Application Scenarios for [(3-Ethoxyoxolan-3-yl)methyl](methyl)amine (CAS 1781081-28-4)


Medicinal Chemistry Lead Optimization Requiring 3-Ethoxyoxolane Scaffold with Secondary Amine Handle

The compound is suitable as a building block for SAR exploration where a 3-ethoxy-substituted tetrahydrofuran core with an N-methyl secondary amine is required. The calculated LogP of 0.4014 and TPSA of 30.49 Ų indicate favorable drug-like properties, while the N-methyl group distinguishes it from primary amine analogs (e.g., CAS 1482910-53-1) by offering a distinct hydrogen-bonding profile and reduced polarity. This makes CAS 1781081-28-4 preferable in programs targeting CNS penetration or oral bioavailability where N-methylation is known to improve metabolic stability or membrane permeability.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Development Programs

Based on class-level evidence that tetrahydrofuranylmethylamines exhibit micromolar affinity for (α4)₂(β2)₃ and α7* nAChR subtypes [1], CAS 1781081-28-4 serves as a structurally distinct 3-ethoxy substituted variant within this pharmacologically validated scaffold class. Researchers developing nAChR modulators for neurological or psychiatric indications may procure this compound to explore how 3-position ethoxy substitution alters subtype selectivity, binding kinetics, or functional activity relative to the 2-ylmethylamine derivatives reported in the literature [1].

Synthetic Methodology Development Involving Sterically Hindered Secondary Amines

The geminal substitution at the oxolane 3-position creates a sterically congested amine environment with restricted conformational freedom (envelope/twist conformations) [2]. This structural feature makes CAS 1781081-28-4 a valuable test substrate for developing or optimizing synthetic transformations involving hindered amines, such as reductive amination, N-alkylation, amide bond formation, or Buchwald-Hartwig coupling. The secondary amine functionality (vs. primary amine analogs) also enables chemoselective transformations where primary amine interference must be avoided.

Procurement for Library Synthesis and Fragment-Based Screening Collections

With a molecular weight of 159.23 Da and favorable computational physicochemical profile (LogP 0.4014, TPSA 30.49) , CAS 1781081-28-4 fits within fragment-like and lead-like chemical space. The compound is commercially available at 95% purity , a specification consistent with other oxolane-amine building blocks from reputable suppliers . This supports its acquisition for incorporation into diverse screening libraries or for use as a fragment in fragment-based drug discovery (FBDD) campaigns targeting underexplored chemical space around 3-substituted oxolanes.

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